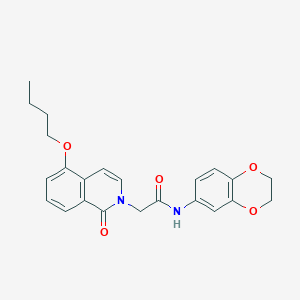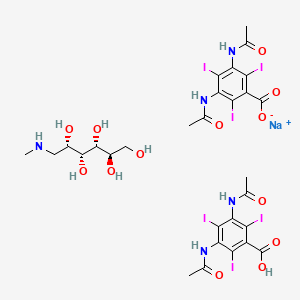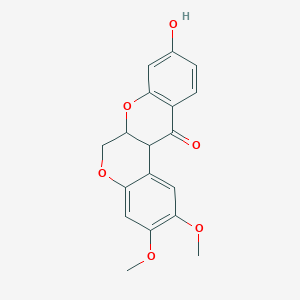
9-Demethylmunduserone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Demethylmunduserone is a member of rotenones.
Scientific Research Applications
Immunosuppressive Effects
9-Demethylmunduserone and related compounds demonstrate significant immunosuppressive activity. A study by (Xu et al., 2009) revealed that demethylzeylasteral (T-96), a similar compound, significantly prolonged the survival of kidney-transplanted rats. This suggests potential clinical uses for such compounds as immunosuppressive agents in organ transplantation and autoimmune disorders.
Synthetic Routes and Derivatives
Research by (Granados-Covarrubias & Maldonado, 2009) discusses synthetic routes to natural products including (+/-)-munduserone. The synthesis of these compounds may contribute to the development of new pharmaceuticals and materials.
Photoinitiators in Dental Composites
The use of photoinitiators like 9,10-phenanthrenequinone (PQ) in dental composites has been studied by (Albuquerque et al., 2015). These findings could be relevant for the development of dental materials, potentially including applications for derivatives of 9-Demethylmunduserone.
Cytotoxic Effects in Cancer Research
Compounds structurally related to 9-Demethylmunduserone show significant cytotoxic effects against various cancer cell lines. A study by (Trang et al., 2021) discusses aaptamine alkaloids derived from marine sponges, indicating potential applications in cancer therapy.
Chemical Chaperones in Neurodegenerative Diseases
Naphthalene derivatives, with potential relevance to 9-Demethylmunduserone derivatives, have been evaluated as chemical chaperones for treating neurodegenerative diseases. (Mimori et al., 2015) demonstrates the protective effects of these compounds in Parkinson's disease model cells.
Antioxidant Properties
Compounds related to 9-Demethylmunduserone exhibit antioxidant properties, which could be useful in treating various pathologies. For instance, (Severina et al., 2013) discusses the antioxidant characteristics of thymoquinone, a 2-demethylplastoquinone derivative, in the context of mitochondria-targeted drugs.
Herbicidal Activity
Certain derivatives of 9-Demethylmunduserone have potential applications in agriculture as herbicides. Research by (Fu et al., 2021) explores the herbicidal activity of aryl-formyl piperidinone derivatives, indicating possible use in weed control.
Antifungal Activity
7-Demethoxytylophorine, a compound related to 9-Demethylmunduserone, shows promise as a natural antifungal agent. (Chen et al., 2019) highlights its efficacy against Penicillium italicum, suggesting potential in controlling postharvest diseases in crops.
properties
Product Name |
9-Demethylmunduserone |
|---|---|
Molecular Formula |
C18H16O6 |
Molecular Weight |
328.3 g/mol |
IUPAC Name |
9-hydroxy-2,3-dimethoxy-6a,12a-dihydro-6H-chromeno[3,4-b]chromen-12-one |
InChI |
InChI=1S/C18H16O6/c1-21-14-6-11-12(7-15(14)22-2)23-8-16-17(11)18(20)10-4-3-9(19)5-13(10)24-16/h3-7,16-17,19H,8H2,1-2H3 |
InChI Key |
WXQDWUQQAGHKOV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3C(CO2)OC4=C(C3=O)C=CC(=C4)O)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



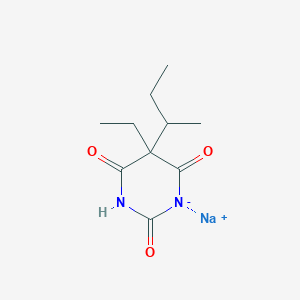
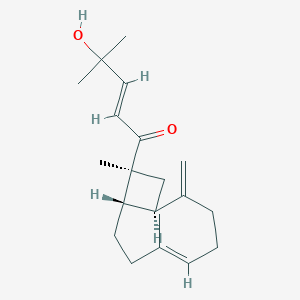



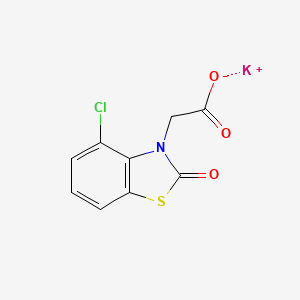
![N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]butanamide](/img/structure/B1260085.png)
![N-[4-[(3-chloro-4-fluorophenyl)amino]-7-[[(3S)-tetrahydro-3-furanyl]oxy]-6-quinazolinyl]-4-(dimethylamino)-2-Butenamide](/img/structure/B1260087.png)

![(10S,13S)-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1260090.png)
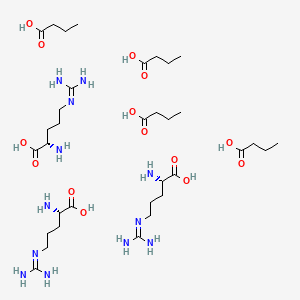
![[Hydroxy(phosphonatooxy)phosphoryl] phosphate](/img/structure/B1260096.png)
